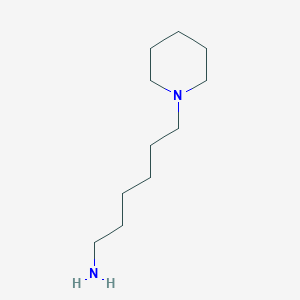

6-(Piperidin-1-yl)hexan-1-amine

Description

6-(Piperidin-1-yl)hexan-1-amine is a secondary amine featuring a hexyl chain terminating in a primary amine group and a piperidine ring (a six-membered nitrogen-containing heterocycle) at the sixth carbon. Its molecular formula is C₁₁H₂₄N₂, with a molar mass of 184.33 g/mol . The compound is synthesized via nucleophilic substitution or reductive amination routes, yielding a yellow oil with a reported 65% yield . Key spectroscopic data includes:

- ¹H NMR (CDCl₃): δ 7.16 (m, 5H), 6.84–6.75 (m, 2H), 3.10 (m, 3H), 2.60–2.50 (m, 8H), 1.39–1.10 (m, 6H) .

- LC-MS (ESI): m/z 261 [M + H]⁺ .

The compound is utilized in medicinal chemistry as a building block for A₂A adenosine receptor antagonists (e.g., quinazoline derivatives) and is available commercially as an early-discovery research chemical .

Properties

CAS No. |

81960-05-6 |

|---|---|

Molecular Formula |

C11H24N2 |

Molecular Weight |

184.32g/mol |

IUPAC Name |

6-piperidin-1-ylhexan-1-amine |

InChI |

InChI=1S/C11H24N2/c12-8-4-1-2-5-9-13-10-6-3-7-11-13/h1-12H2 |

InChI Key |

ANSUHSUKCJJKJY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCCCCCN |

Canonical SMILES |

C1CCN(CC1)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)hexan-1-amine typically involves the reaction of piperidine with a suitable hexyl halide under basic conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with 1-bromohexane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6-(Piperidin-1-yl)hexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)hexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Amides, nitriles, and carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

6-(Piperidin-1-yl)hexan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

2.1.1. 6-(Pyrrolidin-1-yl)hexan-1-amine

- Heterocycle : Pyrrolidine (5-membered ring).

- Molecular Formula : C₁₀H₂₂N₂.

- Molar Mass : 170.30 g/mol .

- Key Differences: Smaller ring size reduces steric bulk and increases ring strain compared to piperidine. No direct synthesis or application data is available, but it is listed as a supplier product .

2.1.2. 6-[2-(Fluoromethyl)morpholino]hexan-1-amine

- Heterocycle : Morpholine (6-membered ring with an oxygen atom).

- Substituent : 2-Fluoromethyl group.

- Molecular Formula : C₁₁H₂₂FN₂O.

- Molar Mass : 217.31 g/mol.

- Synthesis: Prepared via hydrazine hydrate-mediated deprotection in ethanol at 85°C (77% yield) .

Derivatives with Terminal Functional Group Modifications

2.2.1. 6-(Piperidin-1-yl)hexanoic Acid

- Terminal Group : Carboxylic acid.

- Molecular Formula : C₁₁H₂₂N₂O₂.

- Molar Mass : 214.31 g/mol.

- Applications : Intermediate for esters/amides in surfactant or polymer synthesis .

2.2.2. 6-(Piperidin-1-yl)hexan-1-ol

- Terminal Group : Hydroxyl.

- Molecular Formula: C₁₁H₂₃NO.

- Key Differences : The hydroxyl group enables hydrogen bonding, altering solubility and reactivity compared to the amine .

Hexanoic Acid Esters/Amides with Amino Substituents

Compounds like 6-(diethylamino)hexanoic acid and 6-(morpholin-4-yl)hexanoic acid are synthesized via Eschweiler–Clarke methylation or nucleophilic substitution. These derivatives are used in long-chain surfactants and polymeric materials .

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Key Findings

- Morpholine derivatives, with oxygen atoms, show improved polarity for pharmacokinetic optimization .

- Terminal Group Influence : Amines are preferred for receptor targeting, while carboxylic acids/esters serve as intermediates for materials science .

- Synthetic Yields: Fluoromethyl-substituted morpholino derivatives achieve higher yields (77%) compared to piperidine analogues (65%), possibly due to milder deprotection conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.